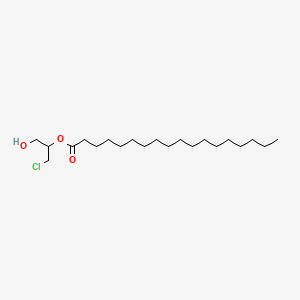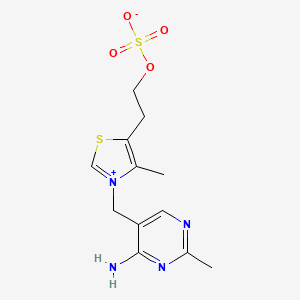![molecular formula C6H11FO5 B583550 3-Deoxy-3-fluoro-D-[1-13C]glucose CAS No. 478518-97-7](/img/structure/B583550.png)
3-Deoxy-3-fluoro-D-[1-13C]glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-3-fluoro-D-[1-13C]glucose is a fluorinated glucose analog where the hydroxyl group at the third carbon is replaced by a fluorine atom, and the first carbon is labeled with carbon-13. This compound is primarily used in metabolic studies and as a tracer in various biochemical applications due to its similarity to glucose.
Mechanism of Action
Mode of Action
The presence of the fluorine atom and the 13C isotope may alter the metabolic processing of the molecule, potentially leading to different metabolic products or effects on enzyme activity .
Biochemical Pathways
The presence of the 13C isotope allows for the tracking of the compound and its metabolites in these pathways .
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that the 13C isotope in this compound could potentially affect its
Biochemical Analysis
Biochemical Properties
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process
Molecular Mechanism
The molecular mechanism of action of 3-Deoxy-3-fluoro-D-glucose-1-13C is not well defined. It is known that the compound can be used as a tracer for quantitation during the drug development process
Metabolic Pathways
The presence of the 13C isotope can be used to trace the metabolic pathways and reaction processes of the molecule within the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-3-fluoro-D-[1-13C]glucose typically involves the fluorination of a glucose derivative. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group at the third carbon with a fluorine atom. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product, which is crucial for its use in sensitive biochemical assays.
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-3-fluoro-D-[1-13C]glucose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-deoxy-3-fluoro-D-gluconic acid.
Reduction: It can be reduced to form 3-deoxy-3-fluoro-D-sorbitol.
Substitution: The fluorine atom can be substituted under specific conditions, although this is less common due to the stability of the C-F bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide under specific conditions.
Major Products
Oxidation: 3-Deoxy-3-fluoro-D-gluconic acid.
Reduction: 3-Deoxy-3-fluoro-D-sorbitol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-Deoxy-3-fluoro-D-[1-13C]glucose is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound in studying the effects of fluorine substitution on glucose metabolism.
Biology: It is used to trace glucose uptake and metabolism in cells and tissues.
Medicine: It is employed in positron emission tomography (PET) imaging to study glucose metabolism in various diseases, including cancer.
Industry: It is used in the development of new diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose analog used in PET imaging.
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis and is used in cancer research.
Uniqueness
3-Deoxy-3-fluoro-D-[1-13C]glucose is unique due to its specific fluorine substitution at the third carbon and carbon-13 labeling, which provides distinct advantages in metabolic tracing and imaging studies.
Properties
IUPAC Name |
(3S,4S,5R,6R)-4-fluoro-6-(hydroxymethyl)(213C)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRBAMACDBPKO-NNGFHBKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
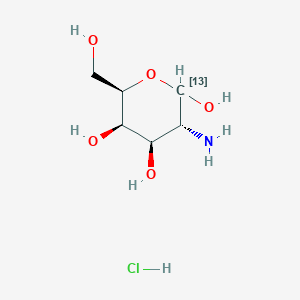
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)
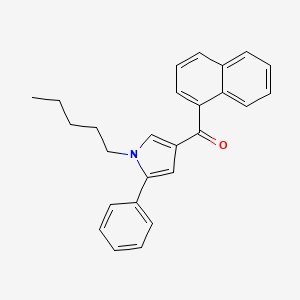


![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

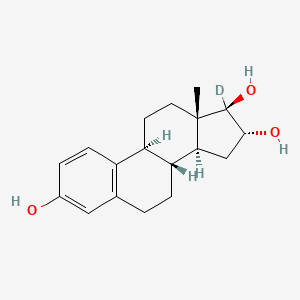

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)

